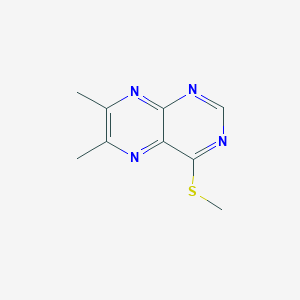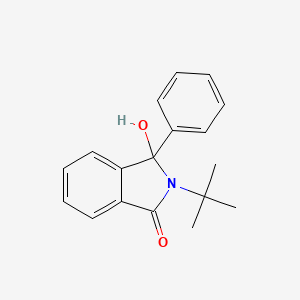
Ipomeamaronol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipomeamaronol is a phytoalexin-like compound isolated from sweet potato root tissue infected by the black-rot fungus, Ceratocystis fimbriata . It is chemically similar to ipomeamarone and is identified as 14-hydroxy-ipomeamarone . This compound is part of the furanoterpenoid family and has been studied for its role in plant defense mechanisms.
Vorbereitungsmethoden
Ipomeamaronol is typically isolated from sweet potato roots infected by Ceratocystis fimbriata . The preparation involves inoculating sweet potato slices with the fungus and incubating them at a controlled temperature. The infected regions are then homogenized and subjected to spectroscopic analyses to identify and isolate this compound
Analyse Chemischer Reaktionen
Ipomeamaronol undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include dehydroipomeamarone and other related furanoterpenoids .
Wissenschaftliche Forschungsanwendungen
Ipomeamaronol has several scientific research applications. It is studied for its role in plant defense mechanisms, particularly in response to fungal infections . In chemistry, it is used to understand the biosynthetic pathways of furanoterpenoids. In biology and medicine, this compound is investigated for its potential hepatotoxic effects and its role in causing lung edema in animals . Its industrial applications are limited but could include the development of natural pesticides due to its phytoalexin properties .
Wirkmechanismus
The mechanism of action of ipomeamaronol involves its role as a phytoalexin, a compound produced by plants in response to microbial attack . It targets fungal pathogens by disrupting their cellular processes, thereby inhibiting their growth. The molecular pathways involved include the biosynthesis of furanoterpenoids, which are crucial for the plant’s defense system .
Vergleich Mit ähnlichen Verbindungen
Ipomeamaronol is similar to other furanoterpenoids like ipomeamarone, dehydroipomeamarone, and 4-ipomeanol . These compounds share similar chemical structures and are all involved in plant defense mechanisms. this compound is unique due to its specific hydroxyl group, which differentiates it from ipomeamarone . This structural difference may contribute to its distinct biological activities and toxicity profiles.
Eigenschaften
CAS-Nummer |
26767-96-4 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-5-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C15H22O4/c1-11(9-16)7-13(17)8-15(2)5-3-14(19-15)12-4-6-18-10-12/h4,6,10-11,14,16H,3,5,7-9H2,1-2H3 |
InChI-Schlüssel |
LKVKWNDXOWODLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)CC1(CCC(O1)C2=COC=C2)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)
